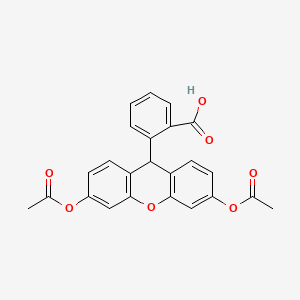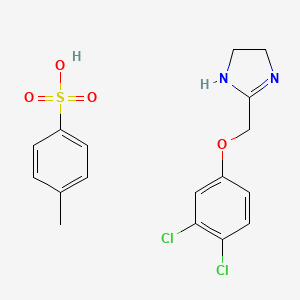
Bay 41-4109 racemate
Descripción general
Descripción
Bay 41-4109 racemate is a racemic mixture of the R- and S-isomers of Bay 41-4109. This compound is a potent inhibitor of the human hepatitis B virus (HBV), with an IC50 value of 53 nM . It is primarily used in scientific research for its antiviral properties.
Aplicaciones Científicas De Investigación
Bay 41-4109 racemate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on biological systems, particularly its antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating HBV infections.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products
In Vivo
In vivo studies of Bay 41-4109 racemate have been conducted in animal models of Alzheimer’s disease, Parkinson’s disease, and cancer. In animal models of Alzheimer’s disease, this compound has been shown to improve memory and learning, and to reduce the formation of amyloid plaques in the brain. In animal models of Parkinson’s disease, this compound has been shown to reduce tremors and improve motor function. In animal models of cancer, this compound has been shown to reduce tumor growth and metastasis.
In Vitro
In vitro studies of Bay 41-4109 racemate have been conducted in cell culture models of Alzheimer’s disease, Parkinson’s disease, and cancer. In cell culture models of Alzheimer’s disease, this compound has been shown to reduce the formation of amyloid plaques in the brain. In cell culture models of Parkinson’s disease, this compound has been shown to reduce the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine. In cell culture models of cancer, this compound has been shown to reduce the growth and spread of cancer cells.
Mecanismo De Acción
Bay 41-4109 racemate exerts its effects by targeting the viral capsid of the hepatitis B virus. It accelerates and misdirects capsid assembly, stabilizing preformed capsids and inhibiting HBV DNA release and cytoplasmic HBcAg levels. This mechanism disrupts the viral replication process, making it an effective antiviral agent .
Actividad Biológica
Bay 41-4109 racemate has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that this compound has the potential to reduce inflammation, inhibit tumor growth and metastasis, and protect neurons from damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro and in vivo studies have shown that this compound can increase the levels of the neurotransmitter acetylcholine, reduce the activity of the enzyme monoamine oxidase B, activate the PI3K/Akt, ERK, and CREB pathways, and modulate the expression of a variety of genes involved in cell survival, proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bay 41-4109 racemate in lab experiments include its high potency and selectivity for the mAChRs, its ability to modulate a variety of cellular processes, and its potential to be used as a therapeutic agent in a variety of diseases. The limitations of using this compound in lab experiments include its limited availability and its potential to cause side effects.
Direcciones Futuras
The potential future directions of Bay 41-4109 racemate research include further studies on its effects on memory and learning in animal models of Alzheimer’s disease, its effects on motor function in animal models of Parkinson’s disease, its anti-inflammatory and anti-cancer effects, and its potential to be used as a therapeutic agent in a variety of diseases. In addition, further studies could be conducted on the mechanism of action of this compound, its pharmacodynamics, and its potential side effects.
Safety and Hazards
Bay 41-4109 racemate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Relevant Papers Two publications have cited the use of this compound . These papers could provide further insights into the compound’s properties and potential applications.
Análisis Bioquímico
Biochemical Properties
Bay 41-4109 racemate plays a crucial role in biochemical reactions by targeting the viral capsid of hepatitis B virus. It interacts with the viral core protein, hepatitis B virus core antigen (HBcAg), and accelerates and misdirects capsid assembly. This interaction stabilizes preformed capsids and inhibits the release of HBV DNA and cytoplasmic HBcAg levels in a dose-dependent manner . The compound’s inhibitory concentration (IC50) for HBV is 53 nM .
Cellular Effects
This compound exerts significant effects on various cell types, particularly hepatocytes. In HepG2.2.15 cells, it inhibits HBV DNA release and cytoplasmic HBcAg levels with IC50 values of 32.6 nM and 132 nM, respectively . The compound influences cell function by disrupting viral replication and assembly, thereby reducing viral load. Additionally, it affects cell signaling pathways and gene expression related to viral replication and immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the viral core protein, HBcAg. By accelerating and misdirecting capsid assembly, the compound stabilizes preformed capsids and inhibits the release of viral DNA . This mechanism effectively reduces the production of infectious viral particles and disrupts the viral life cycle. The compound’s action is dependent on the rate of HBcAg inhibition, highlighting its targeted approach to antiviral therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and efficacy in both in vitro and in vivo studies. Over extended periods, it continues to reduce viral DNA levels in the liver and plasma of HBV-transgenic mice . The long-term effects on cellular function include sustained inhibition of viral replication and reduced viral load, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In HBV-transgenic mice, the compound is administered at various concentrations to evaluate its efficacy and toxicity. It reduces viral DNA in the liver and plasma dose-dependently, with efficacy comparable to 3TC . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization for therapeutic use .
Metabolic Pathways
This compound is involved in metabolic pathways related to its antiviral activity. It interacts with enzymes and cofactors that facilitate its absorption, distribution, metabolism, and excretion. The compound’s bioavailability is approximately 30%, with rapid absorption and dose-proportional plasma concentrations observed in pharmacokinetic studies . These interactions influence the compound’s metabolic flux and metabolite levels, contributing to its overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s rapid absorption and bioavailability facilitate its distribution to target sites, including the liver, where it exerts its antiviral effects . The localization and accumulation of the compound are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its antiviral activity. The compound targets the viral capsid within the cytoplasm, where it interacts with HBcAg to disrupt capsid assembly . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles, enhancing its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bay 41-4109 racemate is synthesized through a series of chemical reactions involving the formation of a pyrimidine ring. The synthetic route typically involves the following steps:
Formation of the pyrimidine ring: This is achieved by reacting appropriate starting materials under controlled conditions.
Introduction of substituents: Various substituents are introduced to the pyrimidine ring through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up to industrial volumes while maintaining the reaction conditions.
Optimization of reaction conditions: Reaction conditions are optimized to maximize yield and purity.
Purification and quality control: The final product undergoes rigorous purification and quality control to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Bay 41-4109 racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Comparación Con Compuestos Similares
Bay 41-4109 racemate is unique compared to other similar compounds due to its specific mechanism of action and high potency against HBV. Similar compounds include:
- FNC-TP
- Tuvirumab
- HBV-IN-38
- Bicyclol
- Catalpol
- RO8191
- Adefovir-d4
- Swertianolin
- Tiviciclovir
- (1R)-Tenofovir amibufenamide .
These compounds also target HBV but may differ in their mechanisms of action, potency, and specific applications.
Propiedades
IUPAC Name |
methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJBPMQWSIGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




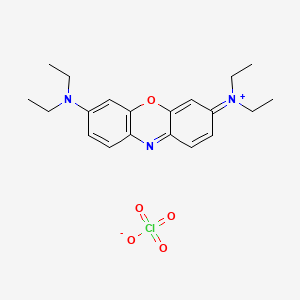
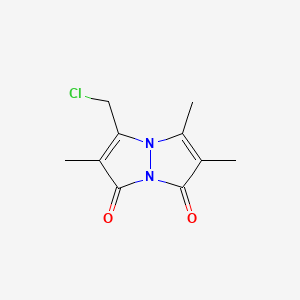

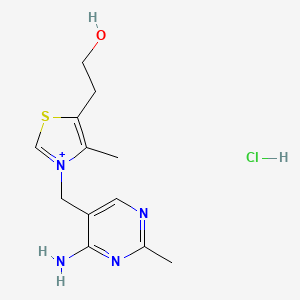

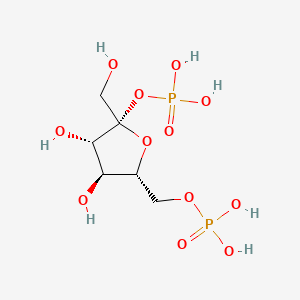

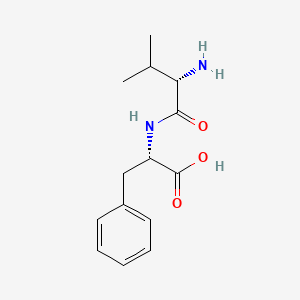
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
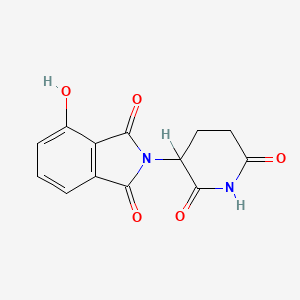
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)
